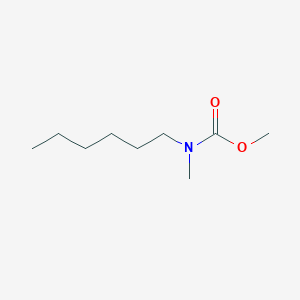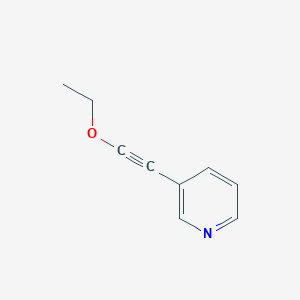![molecular formula C21H22N10O4 B121631 N-(2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉-5-基) 2'-脱氧鸟苷 CAS No. 142038-30-0](/img/structure/B121631.png)
N-(2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉-5-基) 2'-脱氧鸟苷
描述
This compound is a heterocyclic amine, specifically 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which is one of the most potent and abundant mutagens in the western diet . It is formed during the cooking of protein-rich foods .
Molecular Structure Analysis
The molecular structure of MeIQx involves bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .Chemical Reactions Analysis
The chemical reactions involving MeIQx primarily involve its bioactivation. This process includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .Physical And Chemical Properties Analysis
MeIQx is soluble in methanol and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .科学研究应用
癌症研究和诱变研究
该化合物用于癌症研究,以了解某些膳食成分的诱变作用。它形成 DNA 加合物,这是 DNA 的改变,可能导致突变和癌症。 研究表明,该化合物在表达人细胞色素 P4501A1 和 N-乙酰转移酶 2 的细胞中诱导 DNA 加合物形成和诱变 .
代谢途径分析
涉及该化合物的研究还扩展到代谢途径的研究,特别是它在人体中的代谢方式。 该化合物的 N-氧化代谢及其代谢物的排泄,如 N2-葡萄糖醛酸结合物,对了解生物转化过程很重要 .
毒理学和风险评估
该化合物用于毒理学研究,以评估接触熟肉中杂环胺的风险。 它有助于确定可能导致肝肿瘤和其他健康问题的阈值水平 .
化学传感和检测
该化合物独特的结构使其适用于化学传感技术。 它可用于开发针对致癌杂环胺的选择性化学传感器,这对于环境监测和食品安全评估很重要 .
作用机制
Target of Action
The primary target of this compound, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is DNA . It interacts with DNA to form adducts , which are segments of DNA bound to a cancer-causing chemical. This process is part of the compound’s mutagenic activity .
Mode of Action
MeIQx is bioactivated through N-hydroxylation catalyzed by cytochrome P450s, followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . The compound is then able to form adducts with DNA . The formation of these adducts can lead to mutations and DNA damage .
Biochemical Pathways
The compound’s interaction with DNA can lead to mutagenesis, a process that increases the rate of mutations in DNA . This process can affect various biochemical pathways, including those involved in DNA repair and cell replication .
Pharmacokinetics
It is known that the compound is metabolized by human microsomes to a species that damages bacterial dna .
Result of Action
The result of the compound’s action is the formation of DNA adducts, leading to DNA damage and potential mutations . This can result in mutagenesis and potentially carcinogenesis .
Action Environment
Environmental factors such as diet can influence the compound’s action, efficacy, and stability. MeIQx is one of the most potent and abundant mutagens in the western diet . Factors such as the presence of certain enzymes, like cytochrome P450s and NAT2, can also influence the compound’s bioactivation and subsequent interactions with DNA .
安全和危害
未来方向
属性
IUPAC Name |
2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDMPQZHCQFIDK-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931314 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142038-30-0 | |
| Record name | Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)


![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)


![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)